N-(4-chloro-2-fluorophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
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Overview
Description
N-(4-chloro-2-fluorophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core, substituted with chloro and fluoro phenyl groups. Its distinct chemical properties make it a subject of study in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-fluorophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, a reaction between a hydrazine derivative and a diketone can form the pyrazolo[1,5-a]pyrazine ring.
Substitution Reactions: The introduction of chloro and fluoro groups onto the phenyl rings is achieved through electrophilic aromatic substitution reactions. These reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Acylation: The final step involves the acylation of the pyrazolo[1,5-a]pyrazine core with an acyl chloride derivative to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-fluorophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Halogen atoms in the phenyl rings can be substituted with other groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(4-chloro-2-fluorophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies might focus on its effects on enzymes, receptors, or cellular pathways.
Industry
In industrial applications, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity profile make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which N-(4-chloro-2-fluorophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. Detailed studies would be required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
- N-(4-fluorophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
Uniqueness
Compared to similar compounds, N-(4-chloro-2-fluorophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide may exhibit unique properties due to the specific arrangement of chloro and fluoro substituents. These differences can affect its reactivity, stability, and biological activity, making it a distinct compound of interest in various research fields.
Properties
CAS No. |
941886-58-4 |
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Molecular Formula |
C20H13Cl2FN4O2 |
Molecular Weight |
431.25 |
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C20H13Cl2FN4O2/c21-13-3-1-12(2-4-13)17-10-18-20(29)26(7-8-27(18)25-17)11-19(28)24-16-6-5-14(22)9-15(16)23/h1-10H,11H2,(H,24,28) |
InChI Key |
WXKQIVXSQPCHRV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=C(C=C(C=C4)Cl)F)Cl |
solubility |
not available |
Origin of Product |
United States |
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